molecular formula C6H8ClNO2S B1450553 Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride CAS No. 1803591-82-3

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

Cat. No. B1450553
M. Wt: 193.65 g/mol
InChI Key: JVKQPGDKNNATEM-UHFFFAOYSA-N
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Description

“Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride” is a chemical compound with the CAS number 1803591-82-3 . It has a molecular weight of 193.65 and a molecular formula of C6H8ClNO2S .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .

Scientific Research Applications

Synthesis and Biological Activities

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride and its derivatives have been extensively studied for their synthetic applications and biological activities. Research has shown that these compounds serve as key intermediates in the synthesis of a variety of biologically active molecules. For instance, derivatives of methyl 2-(thiazol-2-ylcarbamoyl)acetate have been synthesized and evaluated for their antihypertensive α-blocking activity. Notably, compounds synthesized from this intermediate demonstrated significant antihypertensive effects with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, novel thiazolo derivatives synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate showed promising antiarrhythmic and anticoagulant activities, highlighting the therapeutic potential of these compounds (Amr, Sabrry, Abdalla, & Abdel-Wahab, 2009).

Antimicrobial and Antifungal Properties

Several studies have explored the antimicrobial and antifungal properties of thiazole derivatives. Some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives demonstrated significant antimicrobial activity and low toxicity, indicating their potential as antimicrobial agents (Turan-Zitouni, Demirayak, Ozdemir, Kaplancikli, & Yildiz, 2004). Furthermore, novel 2,4-disubstituted thiazoles have shown promising results as antimicrobial agents, suggesting the versatility of thiazole derivatives in combating various microbial strains (Wagle, Adhikari, & Kumari, 2008).

Potential in Metal Sensing and Laser Dyes

The study of pyridylthiazoles has revealed their high luminescence properties, making them candidates for applications such as metal sensing and laser dyes. These compounds exhibit absorption, fluorescence, and fluorescence excitation spectra that suggest their utility in these fields due to their high fluorescence quantum yields and large Stokes shift values (Grummt, Weiss, Birckner, & Beckert, 2007).

properties

IUPAC Name

methyl 2-(1,3-thiazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-5-7-2-3-10-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKQPGDKNNATEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

CAS RN

1803591-82-3
Record name methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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